Diethyl (FMOC-aminomethyl)phosphonate
Description
Significance within the Field of α-Aminophosphonates and Their Derivatives
The importance of Diethyl (FMOC-aminomethyl)phosphonate is intrinsically linked to the broader significance of α-aminophosphonates and their corresponding acids. α-Aminophosphonic acids are structural analogs of α-amino acids, where a phosphonic acid group ([−PO(OH)₂]) replaces the carboxylic acid group ([−COOH]). This substitution has profound implications for the molecule's biological activity. researchgate.net α-Aminophosphonates are considered bioisosteres of amino acids, meaning they can mimic the natural amino acids and interact with biological targets such as enzymes. chemwhat.comresearchgate.net
This mimicry allows α-aminophosphonate derivatives to act as potent inhibitors of enzymes involved in amino acid metabolism. researchgate.net Consequently, this class of compounds has been extensively investigated for a wide range of pharmacological applications. Research has demonstrated their potential as antibacterial, antiviral, antitumor, and antifungal agents. chemwhat.comresearchgate.net They are recognized for their crucial role in medicinal chemistry as components of biologically active molecules. nih.gov The N-C-P fragment within their structure offers numerous possibilities for modification, leading to a broad spectrum of biological relevance. uni.lu this compound serves as a key starting material for the synthesis of these more complex and pharmacologically active α-aminophosphonate derivatives.
Historical Context of FMOC-Protected Amino Acids and Phosphonates in Chemical Synthesis
The development of this compound stands on the shoulders of two major advancements in organic synthesis: the advent of the fluorenylmethoxycarbonyl (FMOC) protecting group and the establishment of synthetic routes to phosphonates.
The chemical synthesis of peptides, which involves the stepwise addition of amino acids, requires the temporary protection of the Nα-amino group to prevent unwanted side reactions. sigmaaldrich.comacs.org A landmark in this area was the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s. sigmaaldrich.comnih.govwikipedia.org Initially, the Boc (tert-butyloxycarbonyl) protecting group was widely used. However, its removal required harsh acidic conditions. In 1970, Louis A. Carpino and Grace Y. Han introduced the base-labile FMOC protecting group. nih.govgenscript.com This was a major breakthrough, as the FMOC group could be removed under very mild basic conditions, typically using a secondary amine like piperidine (B6355638). sigmaaldrich.comgenscript.com This milder method, known as the Fmoc/tBu strategy, became a cornerstone of modern SPPS, allowing for the efficient synthesis of complex and sensitive peptides. nih.govgenscript.com
Concurrently, methods for forming the stable carbon-phosphorus (C-P) bond of phosphonates were being developed. The Michaelis-Arbuzov reaction and the Kabachnik-Fields reaction are two of the most prominent methods for synthesizing α-aminophosphonates. researchgate.netsigmaaldrich.com The Kabachnik-Fields reaction, a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602), is a particularly common method for preparing these compounds. chemscene.com The synthesis of this compound leverages the principles of both protecting group chemistry and phosphonate (B1237965) synthesis, combining the advantageous FMOC group with the phosphonate functional group to create a bifunctional reagent for further synthetic elaboration.
Structural Framework and Functional Group Orthogonality of this compound
The utility of this compound as a synthetic intermediate is largely due to its distinct structural features and the principle of functional group orthogonality. The molecule can be deconstructed into three key components:
The FMOC Group: This large, aromatic moiety protects the primary amine. Its key characteristic is its lability to basic conditions.
The Diethyl Phosphonate Group: This functional group consists of a central phosphorus atom double-bonded to one oxygen and single-bonded to two ethoxy groups (−OCH₂CH₃) and a carbon atom. The ethyl esters protect the phosphonic acid.
The Aminomethyl Backbone: A simple methylene (B1212753) (−CH₂−) linker connects the protected amine to the phosphonate group.
A critical concept in the application of this compound is orthogonality . In synthetic chemistry, orthogonal protecting groups are those that can be removed under completely different reaction conditions, without affecting each other. nih.gov this compound is a prime example of a molecule designed with this principle in mind.
The FMOC group is readily cleaved by treatment with a mild base such as piperidine in an organic solvent, liberating the free amine. genscript.com These conditions leave the diethyl phosphonate esters intact. Conversely, the ethyl esters of the phosphonate group are stable to the basic conditions used for FMOC removal but can be cleaved under different conditions, most commonly using strong acid or a two-step process involving treatment with a silyl (B83357) halide (like bromotrimethylsilane) followed by hydrolysis. nih.gov This differential reactivity, or orthogonality, allows chemists to selectively unmask either the amine or the phosphonic acid functionality at different stages of a synthetic sequence. This selective deprotection enables the stepwise construction of more elaborate molecules, such as peptide-phosphonate conjugates or other complex derivatives, making this compound a highly flexible and powerful tool in the synthetic chemist's arsenal. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(diethoxyphosphorylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24NO5P/c1-3-25-27(23,26-4-2)14-21-20(22)24-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,3-4,13-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVBFAASIKBEJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diethyl Fmoc Aminomethyl Phosphonate and Analogous Structures
Direct Synthesis Routes to Diethyl (FMOC-aminomethyl)phosphonate
The direct synthesis of this compound is not commonly detailed as a single, one-pot procedure in the literature. Instead, its preparation is logically approached through a multi-step sequence that first constructs the core diethyl aminomethylphosphonate (B1262766) structure, followed by the introduction of the fluorenylmethyloxycarbonyl (FMOC) protecting group.
The formation of the aminomethylphosphonate backbone can be achieved through several established methods, most notably a variation of the Kabachnik-Fields reaction. This involves the condensation of an amine source (like ammonia (B1221849) or an ammonia equivalent), a carbonyl compound (formaldehyde for the methyl bridge), and diethyl phosphite (B83602). The resulting diethyl aminomethylphosphonate is an oil that can be isolated after purification. prepchem.com
Following the formation of the primary amine, the FMOC group is introduced. This is typically accomplished by reacting the amine with an FMOC-donating reagent under basic conditions. Common reagents for this step include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.com The reaction is often performed under Schotten-Baumann conditions, using a biphasic system with a mild base like sodium bicarbonate, or in an anhydrous organic solvent with a base such as pyridine. total-synthesis.com Fmoc-OSu is often preferred as it is more stable and reduces the formation of unwanted side products. total-synthesis.com
Table 1: Representative Reaction Conditions for Key Synthetic Steps
| Step | Reaction Type | Reagents | Catalyst/Base | Solvent | Typical Conditions | Ref |
|---|---|---|---|---|---|---|
| 1 | Aminophosphonate Formation | Diethyl phosphite, Formaldehyde, Ammonia | None specified | Chloroform | 0°C to RT | prepchem.com |
| 2 | FMOC Protection | Diethyl aminomethylphosphonate, Fmoc-Cl | Sodium Bicarbonate | Dioxane/Water | Room Temperature | total-synthesis.com |
| 2 | FMOC Protection | Diethyl aminomethylphosphonate, Fmoc-OSu | Pyridine | Dichloromethane | Room Temperature | total-synthesis.com |
The fluorenylmethyloxycarbonyl (FMOC) group is a base-labile protecting group for primary and secondary amines, which is fundamental to its utility in multi-step synthesis. wikipedia.org Its primary role in the synthesis of the title compound is to mask the reactivity of the amine's nitrogen atom, preventing it from participating in undesired side reactions during subsequent chemical transformations.
The key features of the FMOC group that influence synthesis and stability are:
Orthogonality: The FMOC group is stable under acidic conditions, which allows for the selective removal of other acid-labile protecting groups (such as the tert-butyloxycarbonyl, Boc, group) that may be present elsewhere in the molecule. This orthogonality is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS). total-synthesis.comaltabioscience.com
Mild Cleavage Conditions: It can be selectively and rapidly removed using mild organic bases, most commonly a solution of 20% piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). wikipedia.org This gentleness preserves other sensitive functional groups within the molecule. wikipedia.org
Reaction Monitoring: The deprotection mechanism proceeds via a β-elimination pathway, which liberates the free amine and a byproduct, dibenzofulvene. This byproduct is a strong chromophore that absorbs UV light, allowing the progress of the deprotection reaction to be easily monitored spectrophotometrically. wikipedia.orgaltabioscience.com
In the context of this compound, the FMOC group renders the molecule suitable for use as a building block in the synthesis of more complex structures, such as phosphonopeptides, where controlled, stepwise assembly is required.
General Approaches to α-Aminophosphonate Synthesis Relevant to the Compound
The synthesis of the α-aminophosphonate core is a well-developed field, with several powerful reactions that can be adapted to produce structures analogous to the title compound.
The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds. wikipedia.orgnih.gov The classic reaction involves the SN2 attack of a trivalent phosphorus nucleophile, such as triethyl phosphite, on an electrophilic alkyl halide. wikipedia.org The resulting phosphonium (B103445) salt intermediate then undergoes dealkylation by the halide anion to yield the final phosphonate (B1237965) product. wikipedia.org To synthesize an aminophosphonate via this route, a substrate like N-(halomethyl)phthalimide could be used, followed by deprotection to reveal the amine.
Modern variations have expanded the scope of this reaction:
Photo-Arbuzov Reaction: A recent development enables the C-P bond formation between aryl halides and phosphites using UV light, proceeding without a metal catalyst under mild conditions. helsinki.finih.gov
Alcohol Activation: To avoid the use of alkyl halides, methods have been developed that use alcohols as precursors in the presence of a catalyst, representing a greener approach. nih.gov
Imidoalkylphosphonium Salts: A relevant modification involves the reaction of 1-imidoalkyltriarylphosphonium salts with phosphites. mdpi.comresearchgate.net These salts, which can be derived from N-acylated amino acids, serve as potent electrophiles, and their reaction with phosphites provides a direct route to N-protected α-aminophosphonates. mdpi.comresearchgate.net
The Kabachnik-Fields reaction is arguably the most common and direct method for synthesizing α-aminophosphonates. core.ac.uk It is a three-component condensation involving an amine, a carbonyl compound, and a hydrophosphoryl species like diethyl phosphite. wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by both acids and bases and can often be performed as a one-pot synthesis. tandfonline.com Mechanistic studies suggest two possible pathways: one proceeding through the formation of an imine intermediate, which is then attacked by the phosphite, and another involving the initial formation of an α-hydroxyphosphonate, which is subsequently displaced by the amine. nih.gov
Table 2: Selected Catalysts for the Kabachnik-Fields Reaction
| Catalyst Type | Examples | Ref |
|---|---|---|
| Lewis Acids | Mg(ClO4)2, InCl3, BF3·OEt2 | organic-chemistry.orgtandfonline.com |
| Heterogeneous | Silica-supported dodecatungstophosphoric acid | core.ac.uk |
| Ionic Liquid | Ethyl ammonium (B1175870) nitrate | tandfonline.com |
| Catalyst-Free | Microwave irradiation | nih.gov |
A novel and powerful alternative to traditional addition reactions is decarboxylative phosphorylation . This modern strategy allows for the direct conversion of α-amino acids into their corresponding α-aminophosphonates. nih.govresearchgate.net One prominent method employs visible-light photoredox catalysis, where an activated amino acid derivative undergoes a decarboxylative radical-polar crossover process to form the C-P bond. nih.gov This approach is valued for its mild conditions and its ability to leverage the abundant chiral pool of natural and synthetic amino acids. nih.govresearchgate.net
The formation of the C-P bond typically involves the attack of a nucleophilic phosphorus species on an electrophilic carbon. Several strategies hinge on the generation or use of a highly reactive electrophile.
Substrate Activation: In both the Michaelis-Arbuzov and Kabachnik-Fields reactions, the carbon atom becomes electrophilic. In the former, it is an alkyl halide; in the latter, it is the carbonyl carbon or the imine carbon that is susceptible to nucleophilic attack by the phosphite. wikipedia.orgnih.gov
Phosphonate Activation: A distinct strategy involves the activation of a pre-formed phosphonate to facilitate the modification of the phosphorus center. For instance, diethyl phosphonates can be activated with triflic anhydride (B1165640). nih.gov This generates a highly electrophilic phosphonium intermediate that can react with a range of nucleophiles, enabling the modular synthesis of mixed phosphonates, phosphonamidates, and phosphonothioates under mild conditions. nih.gov
Modern Catalytic Methods: Recent advancements focus on generating the necessary reactive species catalytically. This includes the use of electrophilic N-heterocyclic phosphine (B1218219) catalysts to mediate C-P bond formation. rsc.org Furthermore, light-driven photoredox catalysis has emerged as a powerful tool for C-P bond formation, often proceeding through radical intermediates generated via oxidative or reductive pathways. nih.govnih.gov
Stereoselective Synthesis of α-Aminophosphonate Derivatives
The biological activity of α-aminophosphonic acids and their derivatives is often dependent on the absolute configuration at the α-carbon. nih.gov This has driven the development of numerous stereoselective synthetic methodologies to access enantiomerically pure or enriched α-aminophosphonates. These strategies can be broadly categorized into substrate-controlled, auxiliary-controlled, and catalyst-controlled methods.
A prevalent strategy involves the diastereoselective addition of phosphites to chiral imines (Schiff bases). nih.gov In this approach, the stereochemical outcome is directed by a chiral auxiliary attached to either the amine or the aldehyde precursor of the imine. For instance, the condensation of an aldehyde with a chiral amine, such as (S)-α-methylbenzylamine, generates a chiral imine. The subsequent nucleophilic addition of a dialkyl phosphite, like diethyl phosphite, proceeds with facial selectivity dictated by the steric hindrance of the auxiliary, leading to a mixture of diastereomeric α-aminophosphonates. nih.gov The diastereomeric ratio can be influenced by the steric bulk of the aldehyde substituent. nih.gov Similarly, chiral aldehydes can be condensed with achiral amines to form chiral imines that undergo diastereoselective phosphonylation. researchgate.net
Another important approach utilizes chiral auxiliaries that are covalently bonded to the phosphonate reagent itself. For example, chiral phosphites derived from optically active alcohols like (1R,2S,5R)-(-)-menthol can be added to achiral imines. researchgate.net The chiral environment around the phosphorus atom influences the stereochemical course of the addition, resulting in diastereomerically enriched α-aminophosphonates. researchgate.net
Catalytic asymmetric synthesis represents a highly efficient and atom-economical route. This involves the reaction between an achiral imine and an achiral phosphite in the presence of a chiral catalyst. nih.gov Various chiral organocatalysts and metal complexes have been developed for this purpose. Chiral Brønsted acids, such as those derived from 1,1'-bi-2-naphthol (B31242) (BINOL), have proven effective in activating the imine and controlling the enantioselectivity of the phosphite addition through a well-organized, nine-membered transition state. mdpi.comfao.orgnih.gov The steric properties of the catalyst, particularly the substituents at the 3,3'-positions of the BINOL backbone, are crucial for achieving high enantiomeric excess (ee). mdpi.com Cinchona alkaloid derivatives have also been employed as organocatalysts under phase-transfer conditions for the α-amidoalkylation of phosphites, yielding enantiomerically enriched products. mdpi.com
The key stereoselective methods are summarized in the table below.
Table 1: Overview of Stereoselective Synthetic Strategies for α-Aminophosphonates
| Methodology | Description | Key Features & Examples | Stereoselectivity |
|---|---|---|---|
| Chiral Auxiliary (on Imine) | An optically active amine or aldehyde is used to form a chiral imine, which then directs the addition of an achiral phosphite. | Example: Reaction of an imine derived from benzaldehyde (B42025) and (S)-α-methylbenzylamine with diethyl phosphite. nih.gov | Moderate to high diastereomeric ratios (d.r.), e.g., 66:34 to >98:2, depending on substrates. nih.govnih.gov |
| Chiral Auxiliary (on Phosphite) | An achiral imine reacts with a chiral phosphite derived from an optically active alcohol (e.g., menthol). | Example: Addition of a phosphite derived from (1R,2S,5R)-(-)-menthol to an aldimine, activated by TMSCl. researchgate.net | Moderate diastereoselectivity (e.g., 50% d.e.). researchgate.net |
| Catalytic Asymmetric Synthesis | An achiral imine and an achiral phosphite react in the presence of a substoichiometric amount of a chiral catalyst. | Example 1: Chiral Brønsted acid (BINOL-phosphate) catalyzed hydrophosphonylation of aldimines. mdpi.comExample 2: Quinine-derived quaternary ammonium salts for α-amidoalkylation. mdpi.com | Moderate to high enantiomeric excess (e.e.), e.g., up to 62% ee with BINOL catalysts and up to 92% ee with Cinchona catalysts. mdpi.commdpi.com |
| C-C Bond Formation | Diastereoselective alkylation of phosphonoglycine equivalents using a chiral auxiliary. | Example: Alkylation of a chiral imidazolidinone phosphonate with alkyl halides. nih.gov | Excellent diastereoselectivities (>98:2 d.r.). nih.gov |
Purification and Isolation Strategies for Synthetic Intermediates and Final Product
The successful synthesis of this compound relies on effective purification strategies at each step to remove unreacted starting materials, catalysts, and by-products. The choice of method depends on the physicochemical properties (e.g., polarity, solubility, charge, presence of the FMOC group) of the target compound and the impurities.
Purification of Intermediates: Synthetic intermediates, such as diethyl (aminomethyl)phosphonate, are often purified before the introduction of the FMOC group. Following reactions like the Arbuzov or Kabachnik-Fields synthesis, the crude product is typically subjected to a work-up procedure involving extraction. nih.govnih.govgoogle.com For example, an oily product can be purified through an extractive procedure to remove water-soluble by-products. google.com Column chromatography on silica (B1680970) gel is a widely used technique for purifying phosphonate esters and their precursors. nih.govmdpi.com The choice of eluent system (e.g., ethyl acetate (B1210297)/methanol or chloroform/methanol) is optimized to achieve separation based on polarity differences. nih.gov For aminophosphonates, which possess a basic nitrogen atom, ion-exchange chromatography can also be a viable purification tool. researchgate.netnih.gov In some cases, intermediates can be isolated as salts; for instance, diethyl (aminomethyl)phosphonate can be generated from its hydrochloride salt by treatment with a base, followed by filtration of the resulting ammonium salt. prepchem.com
Purification of the Final Product: The final product, this compound, has distinct characteristics due to the bulky, hydrophobic, and UV-active FMOC group. These properties are exploited in its purification. After the protection reaction, the crude product can be isolated by precipitation or crystallization. ajpamc.com Washing the solid with appropriate solvents helps remove excess reagents and by-products. google.com
Flash column chromatography on silica gel is a standard method for purifying FMOC-protected compounds. total-synthesis.com The progress of the chromatography can be easily monitored by thin-layer chromatography (TLC) using UV light, owing to the strong absorbance of the fluorenyl moiety. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful technique for achieving high purity. ajpamc.comresearchgate.net The FMOC group facilitates detection with a UV detector, typically at wavelengths around 262 or 312 nm. mdpi.comresearchgate.net For analytical and preparative scale separations, various stationary phases and mobile phase modifiers (e.g., trifluoroacetic acid) are used to obtain sharp peaks and good resolution. researchgate.netmdpi.com
Recrystallization is another effective technique for purifying solid FMOC-amino acid derivatives and related compounds. ajpamc.com A common procedure involves dissolving the crude material in a suitable solvent or solvent mixture (e.g., toluene, acetone/water) at an elevated temperature and allowing it to cool, which leads to the formation of purified crystals. researchgate.netajpamc.com
Table 2: Purification and Isolation Techniques
| Technique | Principle | Applicability & Notes |
|---|---|---|
| Extraction | Separation based on differential solubility of the compound in two immiscible liquid phases (e.g., aqueous and organic). | Standard work-up step to remove inorganic salts, catalysts, and highly polar or non-polar impurities. google.comtotal-synthesis.com |
| Column Chromatography | Separation based on differential adsorption of components to a solid stationary phase (e.g., silica gel) as a mobile phase flows through it. | Widely used for both intermediates and the final FMOC-protected product. nih.govtotal-synthesis.com The FMOC group's UV activity aids in fraction tracking. |
| Crystallization / Recrystallization | Purification of a solid compound by dissolving it in a hot solvent and allowing it to slowly cool, causing the pure compound to crystallize out. | Effective for solid intermediates and the final product. Solvent choice (e.g., Toluene, Ethanol, Acetone/Water) is critical. researchgate.netajpamc.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase packed in a column. | Used for high-purity isolation and analysis. The FMOC group provides a strong UV chromophore for easy detection. ajpamc.commdpi.com |
| Filtration | Mechanical separation of a solid from a liquid or gas by passing the mixture through a filter medium. | Used to isolate precipitated or crystallized solids from the mother liquor. google.comprepchem.com |
| Ion-Exchange Chromatography | Separation based on reversible binding of charged molecules to an oppositely charged stationary phase. | Applicable for charged intermediates, such as aminophosphonates or phosphonic acids. researchgate.netnih.gov |
Chemical Reactivity and Mechanistic Studies of Diethyl Fmoc Aminomethyl Phosphonate
Reactivity of the Phosphonate (B1237965) Moiety in Diethyl (FMOC-aminomethyl)phosphonate
The phosphorus atom in the phosphonate group is electrophilic and can be attacked by nucleophiles. The most common nucleophilic substitution reaction is the hydrolysis of the ethyl ester groups to yield the corresponding phosphonic acid. This can be achieved under both acidic and basic conditions. nih.govnih.govresearchgate.net
Acid-catalyzed hydrolysis typically involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom. The reaction proceeds in a stepwise manner, first yielding the phosphonic acid monoester and then the fully deprotected phosphonic acid. nih.govresearchgate.net Concentrated hydrochloric acid at reflux is a common reagent for this transformation. nih.govrsc.org
Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the phosphorus center. The rate of hydrolysis is influenced by steric hindrance, with less hindered esters hydrolyzing more rapidly. nih.gov
Another important method for the dealkylation of diethyl phosphonates is the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (TMSBr) followed by solvolysis. beilstein-journals.orgresearchgate.net This method is often preferred for its mildness and high chemoselectivity, as it can cleave the phosphonate esters without affecting other sensitive functional groups. beilstein-journals.org
The phosphonate moiety can also be involved in derivatizations. For instance, in the synthesis of related aminophosphonates, the Arbuzov reaction is a key step, where a trialkyl phosphite (B83602) acts as a nucleophile, attacking an alkyl halide to form the phosphonate. mdpi.com While this is a synthetic route to phosphonates rather than a reaction of this compound itself, it illustrates the nucleophilic character of the phosphorus (III) precursor to the phosphonate.
Table 1: Conditions for Nucleophilic Substitution at the Phosphonate Moiety
| Reaction | Reagents and Conditions | Product | Reference(s) |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, water, reflux | (FMOC-aminomethyl)phosphonic acid | nih.govresearchgate.netrsc.org |
| Basic Hydrolysis | NaOH or KOH, heat | (FMOC-aminomethyl)phosphonic acid | nih.gov |
| Ester Cleavage | TMSBr, then H₂O or alcohol | (FMOC-aminomethyl)phosphonic acid | beilstein-journals.orgresearchgate.net |
The phosphonate group in this compound is generally stable to a range of oxidizing and reducing agents. The phosphorus atom is already in its highest oxidation state (+5), making it resistant to further oxidation under normal conditions.
However, the aminomethyl part of the molecule can be targeted. While the FMOC group protects the amine, upon its removal, the resulting primary amine can be oxidized. For instance, oxidative deamination of α-aminophosphonates can lead to the formation of α-ketophosphonates, although this is a reaction of the deprotected analogue. iris-biotech.de
Regarding reduction, the phosphonate ester itself is quite robust. However, other parts of the molecule, or related precursor molecules, can be reduced. For example, N-protected α-amino acids, which are structurally related, can be reduced to chiral α-amino aldehydes using reagents like diisobutylaluminum hydride (DIBAL-H). beilstein-journals.org This suggests that while the phosphonate is stable, other functionalities can be selectively reduced in its presence.
Reactivity and Cleavage Mechanisms of the FMOC Protecting Group
The FMOC group is a base-labile protecting group for amines, and its removal is a critical step in the application of this compound in peptide synthesis and other areas.
The deprotection of the FMOC group proceeds via a β-elimination mechanism. nih.gov A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorene (B118485) ring. nih.gov This generates a carbanion, which then undergoes elimination to form dibenzofulvene and the free amine. nih.gov
The kinetics of this deprotection are generally fast, but can be influenced by factors such as the choice of base, solvent, and the steric environment of the substrate.
Several side reactions can occur during base-mediated FMOC deprotection:
Diketopiperazine formation: If the deprotected amine is at the N-terminus of a dipeptide, it can nucleophilically attack the ester linkage to the solid support, leading to the formation of a cyclic diketopiperazine and cleavage from the support. iris-biotech.de
Aspartimide formation: In peptides containing aspartic acid, the side chain carboxylate can attack the backbone amide bond, forming a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de
Piperidinyl-fulvene adduct formation: The dibenzofulvene byproduct can react with the piperidine used for deprotection, forming an adduct that can sometimes complicate purification. nih.gov
Table 2: Common Bases for FMOC Deprotection and Associated Side Reactions
| Base | Typical Concentration | Common Side Reactions | Reference(s) |
|---|---|---|---|
| Piperidine | 20% in DMF | Diketopiperazine formation, Aspartimide formation | iris-biotech.denih.gov |
| Piperazine | 20% in DMF | Reduced aspartimide formation compared to piperidine | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% in DMF | Can be used to speed up slow deprotections | iris-biotech.de |
Orthogonality in protecting group strategy is crucial for the synthesis of complex molecules. While the FMOC group is base-labile, it is stable to acidic conditions, making it orthogonal to acid-labile protecting groups like tert-butoxycarbonyl (Boc).
Alternative methods for FMOC deprotection that are orthogonal to the standard basic conditions have been developed:
Hydrazine (B178648): Treatment with a solution of hydrazine in DMF can cleave the FMOC group. This method is useful when base-sensitive functionalities are present.
Hydrogenolysis: The FMOC group can be removed by catalytic hydrogenolysis, for example, using a palladium catalyst and a hydrogen source. This provides an orthogonal deprotection strategy in the presence of base-sensitive groups.
These alternative deprotection methods expand the utility of FMOC-protected compounds like this compound in complex synthetic schemes.
Reaction with Electrophiles and Nucleophiles: Pathways and Selectivity
The reactivity of this compound with electrophiles and nucleophiles is largely dictated by which part of the molecule is the most reactive under the given conditions.
Upon removal of the FMOC group, a primary amine is unmasked, which is a potent nucleophile. This free amine can react with a wide range of electrophiles, such as alkyl halides, acyl chlorides, and aldehydes, to form new carbon-nitrogen bonds. This reactivity is fundamental to its use in building larger molecules. mdpi.com
The deprotected aminophosphonate can also react with electrophiles at the phosphonate moiety, although the amine is generally more nucleophilic. The selectivity of such reactions would depend on the specific electrophile and reaction conditions.
Conversely, the deprotected aminophosphonate can itself be considered a nucleophile in reactions like the aza-Pudovik reaction, where it would add to an imine. mdpi.commdpi.com More commonly in the context of its synthesis, a phosphite nucleophile adds to an imine formed from an aldehyde and an amine. mdpi.commdpi.com
The presence of both a nucleophilic amine (after deprotection) and an electrophilic phosphorus center makes the deprotected form of this compound a versatile building block in organic synthesis.
Role in Wittig-Type and Horner-Wadsworth-Emmons Olefination Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the creation of carbon-carbon double bonds, typically with a high degree of stereoselectivity for the (E)-alkene. wikipedia.orgorganic-chemistry.org The reaction involves the nucleophilic addition of a phosphonate-stabilized carbanion to an aldehyde or ketone, followed by elimination of a dialkyl phosphate (B84403) salt to yield the alkene. wikipedia.org
The general mechanism proceeds in several steps:
Deprotonation: A base abstracts a proton from the carbon alpha to the phosphonate group, generating a nucleophilic phosphonate carbanion. wikipedia.org
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming diastereomeric alkoxide intermediates. wikipedia.org
Oxaphosphetane Formation: The alkoxide oxygen attacks the electrophilic phosphorus atom, leading to a cyclic four-membered intermediate, the oxaphosphetane.
Elimination: The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the alkene and a water-soluble dialkyl phosphate byproduct, which is easily removed during aqueous workup. organic-chemistry.org
For this compound, the methylene (B1212753) group is rendered acidic by the adjacent electron-withdrawing phosphonate group. The fluorenylmethyloxycarbonyl (FMOC) protecting group on the nitrogen atom also influences the electronic environment. Upon treatment with a suitable base, this compound is expected to form a stabilized carbanion, making it a viable substrate for the HWE reaction.
While specific studies detailing the HWE reactions of this compound are not prevalent, the reactivity can be inferred from analogous systems. For instance, N-substituted diethyl phosphonoacetamides are known to participate in HWE reactions to furnish N-substituted α,β-unsaturated amides (enamides). conicet.gov.ar By analogy, the reaction of the carbanion derived from this compound with aldehydes or ketones would be expected to produce FMOC-protected enamines. The reaction is anticipated to follow the established HWE mechanism, offering a synthetic route to these valuable vinylogous amine derivatives.
The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the reactants and the reaction conditions (base, solvent, temperature). wikipedia.orgresearchgate.net Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene. wikipedia.org
Table 1: Expected Horner-Wadsworth-Emmons Reaction of this compound
| Reactants | Base | Expected Product |
| This compound + Aldehyde (R-CHO) | Strong Base (e.g., NaH, KHMDS) | (E)-N-(alkenyl)-9H-fluoren-9-ylmethyl)carbamate |
| This compound + Ketone (R-CO-R') | Strong Base (e.g., NaH, KHMDS) | (N-(alkenyl)-9H-fluoren-9-ylmethyl)carbamate |
This table illustrates the predicted reactivity based on the principles of the Horner-Wadsworth-Emmons reaction.
Phosphinylaminium Salt Formation and Reactivity
Beyond its role in olefination chemistry, the structural motif of this compound allows for an alternative mode of reactivity centered on the formation of electrophilic intermediates. Specifically, N-protected 1-aminoalkylphosphonates can serve as precursors to highly reactive N-acyliminium ions. nih.gov These cations are potent electrophiles used in α-amidoalkylation reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov
The term "phosphinylaminium salt" can be considered in the context of precursors to these reactive iminium species. The generation of an N-acyliminium ion from a compound like this compound would likely proceed via a multi-step sequence, which is distinct from the HWE pathway:
Deprotection: The first step would involve the removal of the acid-labile FMOC group, typically with a base like piperidine, to unmask the primary amine and yield Diethyl (aminomethyl)phosphonate.
Acylation: The resulting primary amine could then be acylated with an appropriate acylating agent (e.g., an acid chloride or anhydride) to form an N-acyl aminomethylphosphonate (B1262766).
Iminium Ion Generation: Upon treatment with a Lewis acid or under thermal conditions, this N-acyl derivative could eliminate the diethyl phosphonate group. The phosphonate moiety here acts as a leaving group, facilitating the formation of a transient N-acyliminium ion.
The introduction of electron-withdrawing substituents on the phosphorus atom can weaken the C-P bond, promoting the generation of the iminium cation. nih.gov This N-acyliminium ion is a powerful electrophile due to the electron-withdrawing nature of the acyl group, which further activates the C=N+ bond toward nucleophilic attack. It can readily react with a wide range of nucleophiles, including enolates, silyl (B83357) enol ethers, organometallic reagents, and even electron-rich aromatic rings. This reactivity provides a versatile method for constructing more complex molecular architectures.
Table 2: Plausible Pathway to N-Acyliminium Ion and Subsequent Reactivity
| Step | Description | General Transformation |
| 1 | FMOC Deprotection & Acylation | This compound → Diethyl (N-acylaminomethyl)phosphonate |
| 2 | Iminium Ion Formation | Diethyl (N-acylaminomethyl)phosphonate → [R-CO-N=CH2]+ (N-Acyliminium ion) |
| 3 | Nucleophilic Attack | [R-CO-N=CH2]+ + Nucleophile (Nu-) → R-CO-NH-CH2-Nu |
This table outlines a hypothetical, yet mechanistically sound, reaction pathway for the generation and reaction of an N-acyliminium ion derived from the title compound.
Applications of Diethyl Fmoc Aminomethyl Phosphonate in Advanced Organic Synthesis
Utilization in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Chemistry
The application of Fmoc-protected amino acid analogues is central to modern peptide synthesis. researchgate.net Fmoc-SPPS is the predominant method for preparing synthetic peptides due to its compatibility with a wide range of functional groups and milder deprotection conditions compared to older Boc-based methods. researchgate.netbachem.com Diethyl (FMOC-aminomethyl)phosphonate and its derivatives are well-suited for both SPPS and solution-phase approaches, enabling the construction of complex peptide structures. bachem.comnih.gov
In SPPS, the process involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble polymer resin. bachem.com Each cycle consists of removing the Fmoc group (deprotection), washing, and then coupling the next protected amino acid. bachem.com The use of building blocks like this compound allows for the precise insertion of a phosphonate (B1237965) moiety at specific locations within a peptide sequence. mdpi.com
Incorporation as a Phosphorylated Amino Acid Building Block
One of the primary applications of this compound is as a stable precursor for mimicking phosphorylated amino acids. sigmaaldrich.com Phosphorylation of serine, threonine, and tyrosine residues is a fundamental post-translational modification (PTM) that regulates countless cellular processes. nih.gov However, peptides containing natural phosphate (B84403) esters are often rapidly hydrolyzed by phosphatases in biological systems. nih.gov
The phosphonate group (C-PO(OR)₂) is a non-hydrolyzable isostere of the natural phosphate group (O-PO(OR)₂). By incorporating a building block like this compound, chemists can synthesize peptides with phosphorylation mimics that exhibit enhanced stability against enzymatic degradation. nih.gov These building blocks are designed to be fully compatible with standard Fmoc-SPPS protocols, allowing for their straightforward incorporation into peptide sequences using common coupling reagents. sigmaaldrich.comdiva-portal.org
| Building Block Feature | Description | Relevance in Synthesis |
| Fmoc Group | A base-labile protecting group for the N-terminus. luxembourg-bio.com | Enables stepwise addition in SPPS and is removed with piperidine (B6355638) solution. researchgate.net |
| Diethyl Phosphonate | A stable phosphonate ester. | Introduces the phosphonate moiety, which can later be hydrolyzed to the phosphonic acid. |
| Aminomethyl Linker | The core structure that mimics an amino acid. | Serves as the backbone component for insertion into the peptide chain. |
Synthesis of Phosphinic and Phosphonamidate Pseudopeptides
Beyond mimicking phosphorylation, this compound is a key starting material for creating pseudopeptides where the amide bond itself is replaced. This modification is a powerful strategy for developing peptidomimetics with significantly improved metabolic stability. nih.gov
Phosphinic Pseudopeptides: These contain a phosphinate linkage (-CH₂-P(O)(OH)-CH₂-) that replaces the amide bond (-CO-NH-). nih.gov They are particularly effective as transition-state analogue inhibitors of metalloproteases. nih.govnih.gov The synthesis of Fmoc-protected phosphinic pseudodipeptide building blocks is a multi-step process that often involves a Michael-type addition reaction to form the key P-C bond, followed by protection and deprotection steps to yield a monomer suitable for SPPS. nih.gov
Phosphonamidate Pseudopeptides: These analogues feature a phosphonamidate bond (-PO₂⁻-NH-), which replaces the peptide bond. mdpi.comresearchgate.net The synthesis generally involves the reaction of a phosphonochloridate (derived from the corresponding phosphonate) with an amino ester. mdpi.com The use of an Fmoc-protected aminophosphonate ensures that the resulting building block can be readily used in subsequent peptide synthesis cycles. mdpi.com
Strategies for Post-Translational Modification Mimicry (e.g., Phosphorylation)
The strategy of using phosphonate-containing building blocks to mimic post-translational modifications is a cornerstone of chemical biology and drug design. nih.govnih.gov PTMs are critical for modulating protein function, stability, and interactions. nih.gov By creating synthetic mimics, researchers can study these processes with greater control and develop therapeutic agents that are not susceptible to the dynamic enzymatic regulation of natural PTMs. nih.gov
The phosphonate group introduced by this compound serves as an excellent, non-hydrolyzable mimic of a phosphate group. nih.gov This allows for the creation of peptides that can bind to phosphoprotein-binding domains or inhibit phosphatases without being degraded, providing valuable tools for studying cell signaling pathways and for drug development. nih.govnih.gov
Design and Synthesis of Enzyme Inhibitor Analogues
Aminophosphonates are widely recognized as structural analogues of amino acids and are frequently used in the design of enzyme inhibitors. nih.govmdpi.com The tetrahedral geometry of the phosphonate group is key to its function as an inhibitor, as it can mimic the tetrahedral transition state of enzymatic reactions, such as peptide bond hydrolysis catalyzed by proteases. mdpi.com
Peptides incorporating phosphonate or phosphinate groups have been successfully developed as potent inhibitors for various enzyme classes. nih.govnih.govnih.gov
| Enzyme Class | Rationale for Inhibition | Example |
| Metalloproteases | The phosphinate group chelates the active site metal ion (e.g., Zn²⁺) and mimics the tetrahedral intermediate of peptide hydrolysis. nih.gov | Matrix Metalloproteinase (MMP) inhibitors. nih.gov |
| Aspartic Proteases | The phosphonate group acts as a transition-state analogue. | Not specified in provided context. |
| Serine Proteases | The phosphonate can form a stable covalent adduct with the active site serine residue. | Not specified in provided context. |
| AMP Deaminase | Phosphorylated analogues act as potent inhibitors. nih.gov | Herbicide development. nih.gov |
The synthesis of these inhibitors often relies on the incorporation of building blocks like this compound into peptide sequences to create highly specific and potent enzyme inhibitors. nih.govnih.gov
Development of Phosphonylated Scaffolds for Chemical Probes
Phosphonylated compounds are not only valuable for their biological activities but also serve as versatile scaffolds for creating chemical probes. nih.gov A mild and modular method allows for the chemoselective activation of diethyl phosphonates, enabling their substitution with a wide range of O, S, N, and C nucleophiles. nih.govnih.gov
This flexibility means that a phosphonate group, introduced into a peptide via a building block like this compound, can be further modified. For example, fluorescent tags, biotin (B1667282) labels, or cross-linking agents can be attached to the phosphonate moiety. This transforms the peptide into a chemical probe capable of detecting enzyme activity, visualizing protein localization, or identifying binding partners in complex biological systems.
Generation of Modified Peptides and Peptidomimetics
The overarching goal of using this compound is the generation of modified peptides and peptidomimetics with enhanced therapeutic properties. nih.govnih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been altered to improve characteristics such as stability, bioavailability, and potency. nih.govacs.org
Replacing a standard amino acid with a phosphonate-containing residue or replacing a peptide bond with a phosphinate or phosphonamidate linkage can:
Increase Metabolic Stability: The non-natural linkages are resistant to cleavage by proteases. nih.gov
Improve Binding Affinity: The phosphonate group can form unique interactions with target receptors or enzymes. mdpi.com
Confer Novel Biological Activity: The modifications can lead to new functions, such as enzyme inhibition. nih.govnih.gov
The use of Fmoc-protected building blocks in SPPS has made the synthesis of these sophisticated peptidomimetics a routine and accessible process for chemists. researchgate.netnih.gov
Contributions to Complex Molecule Construction and Total Synthesis
This compound has emerged as a cornerstone reagent in advanced organic synthesis, primarily for the introduction of the α-aminomethylphosphonate moiety. This building block is particularly instrumental in the construction of complex biomolecule analogues, most notably phosphonopeptides. Its unique structure, featuring a base-labile fluorenylmethoxycarbonyl (FMOC) protecting group and two ethyl esters, allows for a controlled and sequential synthetic strategy amenable to both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. The principal contribution of this reagent lies in its application to create peptide mimics that exhibit significant biological activity.
The primary role of this compound in the total synthesis of complex molecules is in the generation of phosphonopeptides. These compounds are analogues of natural peptides where a native amide bond is replaced by a phosphonamidate (P-N) or phosphonate ester (P-O) linkage. This substitution is of high interest in medicinal chemistry because the tetrahedral geometry of the phosphorus center mimics the transition state of amide bond hydrolysis, making phosphonopeptides potent inhibitors of various proteases and other enzymes. researchgate.netencyclopedia.pubnih.gov
The synthesis of these complex structures is a multi-step process that leverages the specific functionalities of the this compound reagent. The general and widely applied method proceeds through the formation of a highly reactive phosphonochloridate intermediate. encyclopedia.pubnih.govmdpi.com
The key steps are as follows:
Selective Hydrolysis: The synthesis begins with the selective saponification of one of the two ethyl esters of this compound. This is typically achieved under controlled basic conditions to yield N-(9-Fluorenylmethoxycarbonyl)aminomethylphosphonic acid monoethyl ester. This step is critical as it differentiates the two ester positions, unmasking a phosphonic acid for subsequent activation while the other ester remains protected. nih.gov
Activation of the Phosphonic Acid: The resulting monoester is then activated to make the phosphorus center highly electrophilic. This is commonly accomplished by treating the phosphonic acid monoester with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to generate the corresponding N-Fmoc-aminomethylphosphonochloridate. encyclopedia.pubnih.govgoogle.com This reactive intermediate is typically used immediately in the next step.
Coupling with an Amino Component: The activated phosphonochloridate is coupled with the free N-terminal amine of an amino acid ester or a peptide chain. The nucleophilic attack by the amine on the electrophilic phosphorus center forms the stable phosphonamidate bond, thus elongating the peptide analogue. mdpi.com
Iterative Chain Elongation: The FMOC group on the newly incorporated phosphonate building block can be readily removed under standard mild basic conditions used in SPPS, such as treatment with piperidine. nih.gov This reveals a new N-terminal amine, which can then be coupled with another activated amino acid or a subsequent phosphonate building block, allowing for the systematic construction of complex, multi-unit phosphonopeptide chains.
This robust methodology enables the precise incorporation of the aminomethylphosphonate (B1262766) unit at specific locations within a peptide sequence, granting access to a diverse range of complex and biologically active molecules that would be otherwise difficult to synthesize.
Interactive Data Tables
The following tables summarize the key chemical intermediates involved in this synthetic strategy and illustrate the types of complex structures that can be assembled.
Table 1: Key Synthetic Intermediates Derived from this compound This table outlines the sequential transformation of the starting reagent into the activated intermediate required for phosphonopeptide synthesis.
| Compound Name | Role in Synthesis | Chemical Structure |
|---|---|---|
| This compound | Starting Reagent | ![]() |
| N-(9-Fluorenylmethoxycarbonyl)aminomethylphosphonic acid monoethyl ester | Mono-hydrolyzed Intermediate | ![]() |
Table 2: Representative Example of a Complex Phosphonodipeptide Scaffold This table shows a generalized structure of a phosphonodipeptide created using the described method, highlighting the versatility in incorporating different amino acid residues.
| General Structure | Description | Example R-Groups from Incorporated Amino Acids |
|---|
|
| A phosphonodipeptide where the aminomethylphosphonate unit (derived from the title compound) is coupled to an amino acid ester. The R-group can be varied to mimic different natural amino acids, allowing for the creation of diverse libraries of potential enzyme inhibitors. | -CH₃ (from Alanine)-CH(CH₃)₂ (from Valine)-CH₂Ph (from Phenylalanine)-(CH₂)₄NH₂ (from Lysine) mdpi.com |
Analytical and Spectroscopic Characterization Methodologies for Diethyl Fmoc Aminomethyl Phosphonate
Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC, TLC)
Chromatographic methods are fundamental for separating Diethyl (FMOC-aminomethyl)phosphonate from starting materials, by-products, and other impurities, thereby allowing for its purification and purity assessment.
High-Performance Liquid Chromatography (HPLC): HPLC is the predominant technique for analyzing the purity of this compound due to the compound's polarity and the strong UV chromophore of the FMOC group. Reversed-phase HPLC (RP-HPLC) is typically employed. sielc.com
Stationary Phase: C18 columns are commonly used, providing a nonpolar surface that retains the compound based on its hydrophobicity. researchgate.net
Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous component (water, often with a pH modifier) and an organic solvent like acetonitrile (B52724) (MeCN) or methanol. sielc.comxmu.edu.cn For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.comxmu.edu.cn
Detection: The strong ultraviolet (UV) absorbance of the FMOC group allows for highly sensitive detection.
Table 1: Illustrative RP-HPLC Method for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temp. | 30 °C |
Gas Chromatography (GC): Due to its relatively high molecular weight and low volatility, this compound is not amenable to direct analysis by GC. Analysis would require derivatization to increase volatility, a step that is often more complex than using HPLC. However, GC is a viable method for analyzing potential precursors or degradation products, such as aminomethylphosphonic acid (AMPA), after a suitable derivatization step. nih.govresearchgate.net
Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective method used for qualitative monitoring of reaction progress and for preliminary purity checks. sigmaaldrich.com A silica (B1680970) gel plate is typically used as the stationary phase with a solvent system like ethyl acetate/hexane. Visualization of the spots is easily achieved under a UV lamp (254 nm) due to the fluorescence quenching of the FMOC group. It can be used, for example, to check filtrates for the presence of the product during purification. sigmaaldrich.com
Spectroscopic Methods for Structural Elucidation (NMR, MS, UV/Vis)
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution.
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The expected signals would include:
FMOC Group: A complex multiplet pattern in the aromatic region (approx. 7.2-7.8 ppm) for the fluorenyl protons and signals for the methoxy (B1213986) (CH) and methylene (B1212753) (CH₂) protons.
Ethyl Groups: A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂), with coupling to each other and potentially to the phosphorus atom.
Aminomethyl Group: A doublet for the N-CH₂-P protons, split by the phosphorus atom.
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key expected signals include:
FMOC Group: Multiple signals in the aromatic region (approx. 120-145 ppm) and signals for the carbonyl (C=O), methoxy (CH), and methylene (CH₂) carbons.
Phosphonate (B1237965) Moiety: Signals for the O-CH₂ and CH₃ carbons of the ethyl groups and a signal for the N-CH₂-P carbon, which would show coupling to the phosphorus atom.
³¹P NMR: Phosphorus-31 NMR is highly specific for confirming the presence and chemical environment of the phosphonate group. For diethyl phosphonate esters, a single resonance is expected. The chemical shift for diethyl phosphonates typically appears in the range of +15 to +25 ppm relative to an external standard of phosphoric acid. researchgate.netresearchgate.net
Table 2: Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Ethyl CH₃ | ~1.3 | Triplet (t) |
| Ethyl OCH₂ | ~4.1 | Doublet of Quartets (dq) | |
| N-CH₂-P | ~3.8 | Doublet (d) | |
| FMOC-CH/CH₂ | ~4.2-4.5 | Multiplet (m) | |
| FMOC-Aromatic | ~7.2-7.8 | Multiplet (m) | |
| ¹³C | Ethyl CH₃ | ~16 | Doublet (d) |
| Ethyl OCH₂ | ~63 | Doublet (d) | |
| N-CH₂-P | ~40 | Doublet (d) | |
| FMOC-CH/CH₂ | ~47, ~67 | Singlet (s) | |
| FMOC-Aromatic | ~120, 125, 127, 128 | Singlet (s) | |
| FMOC-Aromatic Quaternary | ~141, 144 | Singlet (s) | |
| FMOC C=O | ~156 | Singlet (s) |
| ³¹P | P=O | ~20 | Singlet (s) |
Note: Predicted values are based on data for analogous structures. Actual values may vary depending on solvent and experimental conditions.
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to deduce its structure through fragmentation analysis.
LC-MS: The coupling of liquid chromatography with mass spectrometry is a powerful technique for the analysis of this compound, providing both separation and detection. nih.gov
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for this polar molecule, allowing for the detection of the intact molecular ion. It can be run in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ would be observed, while in negative mode, the deprotonated molecule [M-H]⁻ could be detected. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula of the compound with a high degree of confidence. nih.gov
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would include the neutral loss of the FMOC group (222 Da), loss of ethoxy groups (45 Da), and cleavage of the P-C bond. researchgate.net The transition from the derivatized parent molecule to a characteristic fragment is often used for quantification in Multiple Reaction Monitoring (MRM) mode. researchgate.neteurl-pesticides.eu
Electron Transfer Dissociation (ETD): ETD is a fragmentation method that is particularly useful for preserving labile post-translational modifications on peptides. While less common for small molecules, it could potentially be used to study interactions or complexes involving this compound.
Table 3: Expected Mass Spectrometry Data for this compound (C₂₀H₂₄NO₅P)
| Technique | Ion | m/z (Calculated) | Information Provided |
|---|---|---|---|
| HRMS (ESI+) | [M+H]⁺ | 402.1465 | Elemental Formula Confirmation |
| MS/MS of [M+H]⁺ | [M+H - C₁₅H₁₀O₂]⁺ | 180.0835 | Loss of FMOC protecting group |
| [M+H - C₂H₅O]⁺ | 356.1152 | Loss of an ethoxy group |
UV-Visible spectroscopy is a simple yet powerful tool for detecting and quantifying any compound containing the FMOC group. tec5usa.com
The fluorenyl moiety of the FMOC group possesses a strong chromophore, exhibiting characteristic absorbance maxima in the UV range. The spectrum of an FMOC-protected compound typically shows two main regions of high absorbance, with maxima around 265 nm and near 300 nm. researchgate.netrsc.org This property is exploited for quantitative analysis using the Beer-Lambert law. mostwiedzy.pl
Furthermore, UV-Vis spectroscopy is extensively used to monitor the deprotection (cleavage) of the FMOC group in real-time, a common step in solid-phase peptide synthesis. thieme-connect.de The cleavage is typically performed using a base, such as piperidine (B6355638). This reaction releases the fluorenyl group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. mostwiedzy.plmdpi.com This adduct has a distinct and strong UV absorbance maximum around 301-302 nm, and monitoring the increase in absorbance at this wavelength allows for the quantification of the deprotection reaction's progress and completeness. mostwiedzy.plthieme-connect.de
Table 4: Key UV-Visible Absorbance Data for FMOC-Related Species
| Compound/Adduct | Typical Solvent | λₘₐₓ (nm) | Application |
|---|---|---|---|
| This compound | Acetonitrile/Water | ~265, ~290, ~301 | Detection and quantification of the intact molecule researchgate.netmdpi.com |
Computational and Theoretical Investigations of Diethyl Fmoc Aminomethyl Phosphonate
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational landscape of Diethyl (FMOC-aminomethyl)phosphonate. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between accuracy and computational cost.
The conformational flexibility of this compound is primarily associated with the rotation around single bonds, particularly the C-C, C-N, and P-C bonds. The bulky fluorenylmethyloxycarbonyl (FMOC) protecting group significantly influences the conformational preferences, often leading to a more rigid structure compared to simpler aminophosphonates. Conformational analysis helps in identifying the low-energy conformers that are most likely to be present under experimental conditions.
Table 1: Predicted Structural Parameters of a Representative Aminophosphonate
The following table presents typical bond lengths and angles for a generic α-aminophosphonate structure, calculated using DFT methods. These values provide an approximation of the expected geometry for this compound.
| Parameter | Predicted Value |
| P=O Bond Length | ~1.48 Å |
| P-C Bond Length | ~1.84 Å |
| P-O (ester) Bond Length | ~1.58 Å |
| C-N Bond Length | ~1.47 Å |
| N-H Bond Length | ~1.01 Å |
| O=P-C Bond Angle | ~115° |
| C-N-H Bond Angle | ~118° |
| O-P-O Bond Angle | ~105° |
Note: These are generalized values from computational studies on similar aminophosphonates and serve as illustrative examples.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. This includes its synthesis, typically through variations of the Kabachnik-Fields or Pudovik reactions, and its subsequent chemical transformations.
Theoretical studies can map out the entire reaction pathway, identifying intermediates and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in predicting reaction rates. For the synthesis of α-aminophosphonates, computational models can help to understand the role of catalysts and the stereochemical outcome of the reaction.
Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. Vibrational frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
For example, in the deprotection of the FMOC group from this compound, a base-catalyzed elimination reaction (E1cB mechanism) is typically involved. Computational modeling could be used to study the step-wise process: proton abstraction by the base, followed by the elimination of the dibenzylfulvene moiety. The calculated energy barriers for each step would provide a detailed understanding of the reaction kinetics.
Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step
This table provides a conceptual representation of the kind of data that can be obtained from transition state analysis for a single reaction step.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.2 |
| Products | -5.8 |
Note: The values are hypothetical and for illustrative purposes only.
Structure-Reactivity Relationship Modeling
Structure-reactivity relationship modeling aims to establish a quantitative link between the chemical structure of a molecule and its reactivity. For this compound, this can involve predicting its reactivity in various chemical reactions or its potential biological activity based on its calculated molecular properties.
Quantum chemical descriptors, derived from calculations, are often used to build these models. These descriptors can be global, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and polarizability. Local descriptors, such as the Fukui functions or the molecular electrostatic potential (MEP), can predict the most likely sites for electrophilic or nucleophilic attack.
For instance, the HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A smaller HOMO-LUMO gap generally implies higher reactivity. The MEP can visually indicate the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), thus predicting sites for non-covalent interactions or chemical reactions.
While specific structure-reactivity models for this compound are not detailed in the available literature, the general principles are well-established for the broader class of aminophosphonates. These models are valuable tools for designing new compounds with desired properties, for example, by modifying the substituents on the phosphonate (B1237965) or the amino group and computationally screening them before undertaking laboratory synthesis.
Table 3: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Typical Application |
| HOMO Energy | Predicts susceptibility to electrophilic attack |
| LUMO Energy | Predicts susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |
| Dipole Moment | Relates to polarity and solubility |
| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions |
Future Perspectives and Emerging Research Directions for Diethyl Fmoc Aminomethyl Phosphonate Chemistry
Advancements in Green Chemistry Approaches for Synthesis
The synthesis of α-aminophosphonates, the core structure of Diethyl (FMOC-aminomethyl)phosphonate, is a focal point for green chemistry innovations. A primary route, the Kabachnik-Fields reaction, traditionally involves a three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602). tandfonline.commdpi.com Emerging research emphasizes the replacement of hazardous solvents and catalysts with more environmentally benign alternatives.
Recent advancements include catalyst-free and solvent-free protocols, often accelerated by microwave irradiation, which significantly reduces reaction times and energy consumption. sciforum.nettandfonline.comthieme-connect.com For instance, the microwave-assisted Kabachnik-Fields reaction has been successfully used to synthesize various α-aminophosphonates in high yields without any catalyst. sciforum.netthieme-connect.comnih.gov Other green approaches utilize biodegradable and cost-effective catalysts like nano CaO, Envirocat EPZG®, or even eggshells and orange peel powder under mild conditions. rsc.org The use of alternative solvents such as ionic liquids or performing reactions in aqueous media or neat (solvent-free) conditions further enhances the green credentials of these synthetic methods. acs.orgresearchgate.netresearchgate.netrsc.org
The introduction of the fluorenylmethyloxycarbonyl (FMOC) protecting group itself is also undergoing a green transformation. Methodologies for FMOC protection of amines have been developed using water as a solvent, avoiding harmful organic solvents and simplifying product isolation. researchgate.net Similarly, strategies for in situ FMOC removal during solid-phase synthesis are being developed to drastically reduce solvent waste. peptide.com These parallel advancements in synthesizing the α-aminophosphonate core and managing the FMOC group are paving the way for a more sustainable life cycle for this compound.
Table 1: Green Chemistry Approaches for α-Aminophosphonate Synthesis
| Method/Catalyst | Solvents | Conditions | Key Advantages |
|---|---|---|---|
| Microwave-Assisted Synthesis | Ethanol or Solvent-Free | 80-120°C, 10-60 min | Rapid reaction times, high yields, catalyst-free potential. sciforum.nettandfonline.comnih.govmdpi.com |
| Nano CaO | Solvent-Free | Room Temperature | High efficiency, reusability of catalyst, simple work-up. rsc.org |
| Envirocat EPZG® | Solvent-Free | Room Temperature | Environmentally benign clay catalyst, high yield, reusable. |
| Ionic Liquids | Neat (as catalyst/solvent) | Room Temperature | Avoids volatile organic solvents, potential for catalyst recycling. acs.orgresearchgate.net |
| Mechanochemistry | Solid-State (LAG) | Room Temperature | Solvent-free, high yields, full selectivity, reduced waste. acs.org |
Exploration of Novel Reactivity Patterns and Catalysis
The future of this compound chemistry lies in uncovering and exploiting new reactivity patterns beyond its traditional use as a protected amino acid analogue. The phosphonate (B1237965) moiety itself is ripe for exploration. While the acidic or basic hydrolysis to the corresponding phosphonic acid is a known transformation, more nuanced reactions are emerging. nih.gov For example, chemoselective activation of diethyl phosphonates using triflic anhydride (B1165640) allows for their conversion into mixed phosphonates or phosphonamidates, opening avenues for creating diverse molecular scaffolds. nih.gov
Catalysis is set to play a pivotal role in unlocking new reactions. Palladium-catalyzed cross-coupling reactions, such as the Hirao coupling, could potentially be adapted for C-P bond formation involving the phosphonate group. wikipedia.org Furthermore, after the deprotection of the FMOC group, the liberated primary amine and the phosphonate group can act in concert. This bifunctionality can be harnessed in asymmetric catalysis, where the aminophosphonate backbone could serve as a novel chiral ligand for transition metal complexes, driving stereoselective transformations. mdpi.com The development of catalysts based on metal phosphonates, such as those using zirconium, is also a growing field, where the phosphonate group acts as an anchor for catalytically active metal centers, enabling applications in hydrogenation, oxidation, and C-C coupling reactions. scispace.commdpi.com
The reactivity of the core structure with various reagents is also under investigation. The reaction of diethyl phosphite with Grignard reagents can lead to secondary phosphine (B1218219) oxides, suggesting that the phosphonate ester in the title compound could potentially be transformed through nucleophilic substitution at the phosphorus center. wikipedia.orgacs.org The addition of phosphites to α-oxophosphonates is another reaction pathway that yields hydroxy-methylenebisphosphonic derivatives, indicating the potential for building more complex phosphorus-containing molecules from related precursors. researchgate.net
Integration into High-Throughput Synthesis Methodologies
The structural scaffold of this compound is well-suited for integration into high-throughput (HT) and combinatorial synthesis platforms to generate large libraries of novel compounds. nih.govbenthamdirect.com The core utility of the molecule involves the deprotection of the FMOC group to reveal a primary amine, which can then be reacted with a diverse set of building blocks.
High-throughput experimentation (HTE) is a powerful tool for rapidly optimizing reaction conditions and discovering new materials. sciengine.com For phosphonate synthesis, HT methods are used to systematically screen parameters such as metal salts, pH, temperature, and reactant concentrations to map out complex reaction systems and identify optimal conditions for crystallization or synthesis. nih.gov This approach can be directly applied to develop and optimize reactions involving the deprotected Diethyl (aminomethyl)phosphonate core. For example, by reacting the core amine with a library of aldehydes and isocyanides (in a Ugi-type reaction) or other electrophiles in a multi-well plate format, a vast array of structurally diverse phosphonate derivatives can be rapidly synthesized.
The review of combinatorial synthesis of organophosphorus compounds highlights methodologies in solid-phase, solution-phase, and solvent-free conditions that are applicable. nih.govbenthamdirect.com The FMOC-protected nature of the title compound makes it particularly amenable to solid-phase synthesis, akin to modern peptide synthesis, allowing for streamlined purification and automation.
Table 2: Parameters for High-Throughput Screening of Phosphonate Synthesis
| Parameter | Description | Example Variables |
|---|---|---|
| Reactants | Varying the core components of the reaction. | Different aldehydes, amines, isocyanides, acylating agents. |
| Catalysts | Screening for optimal catalytic activity and selectivity. | Lewis acids, Brønsted acids, organocatalysts, metal complexes. mdpi.com |
| Solvents | Investigating the effect of the reaction medium. | Aprotic vs. protic solvents, green solvents (e.g., ionic liquids, water). acs.orgrsc.org |
| Temperature | Optimizing reaction kinetics and product distribution. | Sub-ambient to elevated temperatures, often screened via parallel reactors. |
| Concentration | Fine-tuning reactant ratios and overall concentration. | Molar ratios of reactants, dilution effects. |
Development of Advanced Functional Materials Utilizing Phosphonate Scaffolds
The phosphonate group is an exceptionally versatile functional group for the construction of advanced materials, particularly due to its strong binding affinity for a wide range of metal ions. scispace.comnih.gov After removal of the temporary FMOC protecting group, Diethyl (aminomethyl)phosphonate becomes a bifunctional building block. The phosphonate end can coordinate with metal centers, while the amine provides a site for further functionalization or can participate in forming hydrogen-bonded networks.
A significant area of emerging research is the use of phosphonate linkers to create Metal-Organic Frameworks (MOFs). nih.gov Phosphonate-based MOFs often exhibit greater thermal and chemical stability compared to their more common carboxylate counterparts, making them suitable for applications under harsh conditions. nih.govacs.org These materials can be designed to have defined porous architectures, high surface areas, and specific functionalities, making them promising for catalysis, gas storage, and separation. acs.orgrsc.org Recent work has demonstrated the creation of phosphonate MOFs that function as semiconductors and proton conductors, opening new vistas in electronics and energy applications. acs.orgnih.gov
Beyond MOFs, phosphonate scaffolds are being used to create other inorganic-organic hybrid materials. nih.gov These include layered metal phosphonates and functional polymers. nih.govmdpi.com For instance, polymers synthesized via the Kabachnik-Fields reaction can incorporate the α-aminophosphonate motif, conferring properties like flame retardancy and metal-chelating abilities. mdpi.com Phosphonate-functionalized ionic liquids and covalent organic frameworks (COFs) are also being developed for applications such as the selective extraction of metal ions, including actinides from highly acidic nuclear waste streams. acs.orgchinesechemsoc.org The unique combination of a coordination site (phosphonate) and a reactive handle (amine) in the deprotected form of this compound makes it a highly promising precursor for this next generation of functional materials.
Q & A
Q. What are the common synthetic routes for preparing Diethyl (FMOC-aminomethyl)phosphonate?
The Kabachnik-Fields reaction is a primary method for synthesizing α-aminophosphonates, including derivatives like this compound. This one-pot reaction typically involves a three-component coupling of an aldehyde, amine, and diethyl phosphite. Catalysts such as diphenylphosphinic acid (10 mol%) in ethanol at 40°C for 30 minutes have been shown to improve efficiency and yield . Purification often involves crystallization in hexane or column chromatography. Alternative routes may include transition-metal-free activation of aryl halides under visible light, though these require optimization for specific substrates .
Q. What characterization techniques are critical for confirming the structure of this compound?
Nuclear magnetic resonance (NMR) spectroscopy, particularly P and H NMR, is essential for structural confirmation. For example, P NMR chemical shifts for phosphonates typically range from 15–30 ppm, with coupling constants () providing insights into substituent effects . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are complementary for verifying molecular weight and functional groups (e.g., P=O stretches near 1250 cm). Crystallographic analysis, though less common, can resolve hydrogen-bonding patterns in solid-state structures .
Q. What are the key reaction parameters influencing the yield of this compound?
Critical parameters include:
- Catalyst type and loading : Diphenylphosphinic acid (10 mol%) enhances reaction rates compared to stoichiometric catalysts like SnCl .
- Solvent choice : Ethanol or dichloromethane improves solubility and reduces side reactions .
- Temperature and time : Reactions at 40°C for 30 minutes balance efficiency and decomposition risks .
- Purification method : Crystallization in hexane or solvent extraction minimizes impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of this compound?
Full factorial experimental design can systematically evaluate variables like catalyst loading, solvent polarity, and temperature. For example, a study using diphenylphosphinic acid in ethanol achieved 85–92% yields by optimizing molar ratios (aldehyde:amine:phosphite = 1:1:1.2) . Advanced techniques like microwave-assisted synthesis or flow chemistry may further enhance scalability and reduce reaction times, though these require validation for phosphonate systems .
Q. How do structural modifications to the FMOC group affect the stability and reactivity of this compound?
The FMOC (fluorenylmethyloxycarbonyl) group provides steric protection to the amine, reducing undesired nucleophilic side reactions. However, its bulkiness may slow phosphorylation kinetics. Comparative studies with alternative protecting groups (e.g., Boc or Cbz) reveal trade-offs between stability under acidic/basic conditions and ease of deprotection . Accelerated stability testing (e.g., at 40°C/75% RH) can quantify degradation pathways, such as hydrolysis of the phosphonate ester .
Q. What analytical challenges arise in quantifying impurities or degradation products in this compound?
Gas chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS) is effective for separating volatile byproducts like diethyl phosphate or residual aldehydes. For non-volatile impurities, HPLC with UV/vis or charged aerosol detection (CAD) provides higher sensitivity. For example, a study resolved three major phosphonate components within 6 minutes using a 2-meter GC column at 143°C . Contradictions in purity data often stem from method-specific detection limits; cross-validation with P NMR is recommended .
Q. What toxicological considerations are relevant when handling this compound?
While specific toxicity data for this compound are limited, structurally similar phosphonates exhibit neurotoxic potential and require stringent safety protocols. In vitro assays (e.g., bacterial reverse mutation tests and mammalian micronucleus assays) are critical for assessing genotoxicity . Handling precautions include using fume hoods, nitrile gloves, and avoiding oxidizers due to incompatibility risks .
Q. How can this compound be applied in drug discovery or biomaterial synthesis?
Its phosphonate group mimics phosphate moieties in biological systems, making it valuable for:
- Enzyme inhibition : Cholinesterase inhibition has been demonstrated in analogues with tosylhydrazone moieties .
- Peptide mimetics : The FMOC-protected amine enables integration into solid-phase peptide synthesis (SPPS) for stable phosphonopeptide libraries .
- Polymer modification : Phosphonates enhance nanoparticle stability in biomedical coatings via coordination with metal oxides .
Data Contradiction Analysis
Q. How can discrepancies in reported yields for this compound synthesis be resolved?
Discrepancies often arise from variations in catalyst purity, solvent drying, or substrate ratios. For instance, reactions using diphenylphosphinic acid in ethanol consistently report >85% yields , whereas methods with Amberlite-IR 120 show lower yields (70–75%) due to residual moisture . Rigorous documentation of reaction conditions (e.g., inert atmosphere, solvent grade) and independent replication are essential for resolving contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


